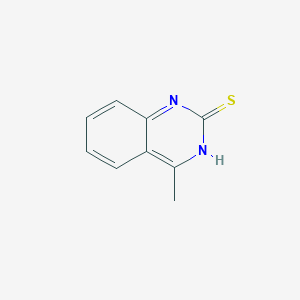

4-Methylquinazoline-2-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methylquinazoline-2-thiol is a chemical compound with the molecular formula C9H8N2S and a molecular weight of 176.24 .

Synthesis Analysis

The synthesis of 6-substituted quinazoline-2-thiols, which could include this compound, has been reported. The derivatization of the thioquinazolines is achieved in a strategic manner using 2-aminobenzylamine . Another approach to synthesize quinazolin-4(3H)-ones involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Molecular Structure Analysis

The molecular structure of this compound consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms, with a thiol and a methyl group attached .Chemical Reactions Analysis

Quinazoline derivatives, including this compound, have been used in various chemical reactions. For instance, the thiol substrate could promote the dehydroaromatization step in the synthesis of quinazolin-4(3H)-ones .Physical And Chemical Properties Analysis

This compound is a compound with a molecular weight of 176.24 .Aplicaciones Científicas De Investigación

Spectroscopic and Quantum Chemical Studies

- Structural Insights : Spectroscopic methods and quantum chemical techniques have been employed to probe the geometries of 2-arylquinoline-4(1H)-thione derivatives in different states. These studies have confirmed the exclusive existence of NH-4-thiones in both solution and solid states, highlighting the compound's versatile structural characteristics (Mphahlele, El‐Nahas, & El-Gogary, 2004).

Antimicrobial and Anti-inflammatory Activities

- Biological Activities : Novel 2-methylquinazolin-4(3H)-one derivatives, bearing functionalities such as urea, thiourea, and sulphonamide, have shown promising anti-inflammatory and antimicrobial activities. This suggests the potential use of 4-Methylquinazoline-2-thiol derivatives in developing new therapeutic agents (Keche & Kamble, 2014).

Synthetic Methodologies

- Novel Synthesis Approaches : Research has developed novel synthetic approaches for pharmaceutically useful compounds, such as 2-aminobenzoxazoles and 4-aminoquinazolines, from heterocyclic thiols, indicating the role of this compound in innovative synthetic routes (Rattanangkool, Sukwattanasinitt, & Wacharasindhu, 2017).

Pharmacological Applications

- Analgesic Activity : Some derivatives containing the 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline and 4-oxo-3,4-dihydroquinazoline-2-thioles have been explored for their analgesic activities, demonstrating the potential of this compound in pain management (Saad, Osman, & Moustafa, 2011).

Tautomerism Studies

- Tautomeric Forms Recognition : Investigations into the thiol-thione tautomeric forms of specific compounds provide insights into their structural dynamics and potential reactivity, relevant for chemical synthesis and design (Siwek et al., 2008).

Anticancer Potential

- Apoptosis Inducers : Certain 4-anilinoquinazolines, related to this compound, have been identified as potent apoptosis inducers, offering a pathway to anticancer therapies with significant blood-brain barrier penetration (Sirisoma et al., 2009).

Mecanismo De Acción

The mechanism of action of quinazolines can vary depending on the specific compound and its targets. Some quinazolines work by inhibiting certain enzymes or receptors, thereby disrupting specific biochemical pathways . The pharmacokinetics of quinazolines, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely and are influenced by factors such as the compound’s chemical structure and the patient’s physiology .

The action of quinazolines can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Temperature, light, and humidity can also affect the stability of the compound .

Safety and Hazards

Direcciones Futuras

Quinazoline derivatives, including 4-Methylquinazoline-2-thiol, have aroused great interest in medicinal chemists for the development of new drugs or drug candidates due to their pharmacological activities . Future research may focus on the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds .

Propiedades

IUPAC Name |

4-methyl-3H-quinazoline-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c1-6-7-4-2-3-5-8(7)11-9(12)10-6/h2-5H,1H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJBRYSRAMLVQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=CC2=NC(=S)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2606823.png)

![N-[3-Oxo-3-[4-(oxolan-3-yl)piperidin-1-yl]propyl]prop-2-enamide](/img/structure/B2606824.png)

![N-(2,5-dimethylphenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2606826.png)

![Ethyl 1-{[(1-cyanocyclohexyl)carbamoyl]methyl}piperidine-3-carboxylate](/img/structure/B2606829.png)

![N-(benzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2606830.png)

![7-[(3,4-Dichlorophenyl)methyl]-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2606834.png)

![Methyl 2-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2606835.png)

![1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride](/img/structure/B2606836.png)

![N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2606837.png)

![2,4-Dichloro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzoic acid](/img/structure/B2606841.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-naphthalen-1-ylacetamide](/img/structure/B2606842.png)

![N-(3-chloro-4-fluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide](/img/structure/B2606844.png)

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(o-tolyl)urea](/img/structure/B2606845.png)